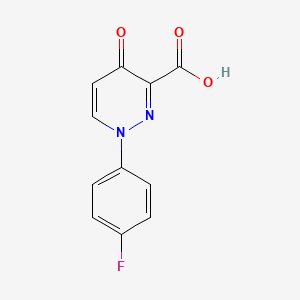

1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid" is a fluorinated pyridazine derivative. Pyridazine compounds are known for their biological activities, and the introduction of a fluorine atom often enhances these properties due to the unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon. The presence of the carboxylic acid group suggests potential for further chemical modifications and bioactivity .

Synthesis Analysis

The synthesis of fluorinated pyridazine derivatives typically involves multiple steps, including alkylation, cyclization, and substitution reactions. For instance, the synthesis of related compounds has been achieved by alkylation of ethyl 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylate or through intramolecular cyclization of ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-2-[2-(p-fluorophenyl)hydrazono]acetate, followed by displacement reactions with cyclic amines . Another related synthesis pathway involves the preparation of 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as an intermediate, which can then be used to synthesize various hydrazone, pyrazole, and dihydropyridazine derivatives .

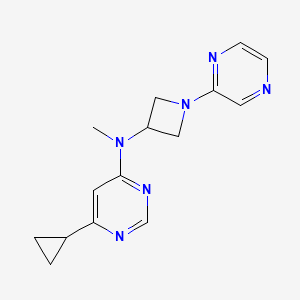

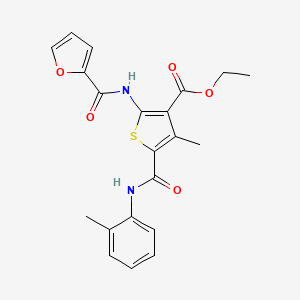

Molecular Structure Analysis

The molecular structure of fluorinated pyridazine derivatives is characterized by the presence of a pyridazine ring, a fluorophenyl group, and a carboxylic acid moiety. The fluorine atom's influence on the electronic distribution within the molecule can be significant, potentially affecting the compound's reactivity and interaction with biological targets. The molecular geometry, vibrational frequencies, and chemical shift values can be determined using spectroscopic methods such as IR, NMR, and X-ray diffraction, as well as computational methods like Hartree–Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

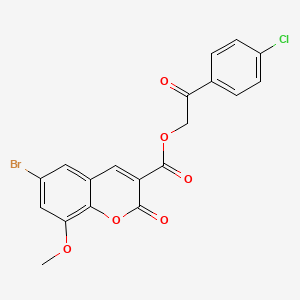

Fluorinated pyridazine compounds can undergo various chemical reactions, including cycloadditions, substitutions, and reactions with amines, alkoxides, hydrazine hydrate, and benzimidamide to form a range of derivatives. These reactions can be used to modify the compound's structure and tailor its properties for specific applications, such as the development of new pharmaceuticals or fluorescent indicators .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid" would likely include high stability due to the presence of the fluorine atom and the potential for strong hydrogen bonding due to the carboxylic acid group. The compound's solubility, melting point, and boiling point would be influenced by its molecular structure and substituents. Its fluorescent properties could be explored for applications in bioimaging or as a fluorescent indicator, especially if it exhibits selective binding to certain metal ions like Mg2+ .

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid and its analogues demonstrate significant potential in antibacterial research. Studies have explored its structure-activity relationships, highlighting its efficacy against various bacteria. For instance, derivatives of this compound exhibited strong antibacterial activities in vitro, influenced by electron densities on specific atoms (Mu, Guo, & Zhang, 1989)(Mu, Guo, & Zhang, 1989). Further research synthesized and evaluated new series of compounds with this core structure, finding them effective against both gram-positive and gram-negative organisms (Nagawade, Khanna, Bhagwat, & Shinde, 2005)(Nagawade et al., 2005). Another study developed novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing excellent in vitro and in vivo efficacy as antibacterial agents (Chu et al., 1986)(Chu et al., 1986).

Fluorescent Indicators

Research into fluorescent indicators for biological applications has also utilized derivatives of this compound. A study developed 4-oxo-4H-quinolizine-3-carboxylic acids, a related compound, as Mg2+-selective, fluorescent indicators. These indicators showed strong fluorescent responses to Mg2+ but not to Ca2+, highlighting their potential utility in bioimaging and cellular studies (Otten, London, & Levy, 2001)(Otten et al., 2001).

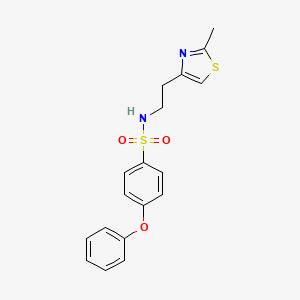

Antimicrobial and Antifungal Studies

The compound's analogues have been synthesized and evaluated for antimicrobial and antifungal activities. One study developed 4-thiazolidinones derivatives from a fluoroquinolone-based lead molecule, demonstrating potent antimicrobial properties (Patel & Patel, 2010)(Patel & Patel, 2010). Another research synthesized and evaluated N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides, demonstrating cytotoxic and antioxidant activities (Journals Iosr, Kolanpaka, & Gade, 2015)(Journals Iosr et al., 2015).

Anti-Cancer and Analgesic Activities

The compound's framework has been adapted for potential anti-cancer and analgesic applications. A study explored its derivatives for cytotoxic activity against cancer cells, with some showing significant potency (Naik, Mahanthesha, & Suresh, 2022)(Naik et al., 2022). Additionally, analgesic activities have been reported for compounds derived from this structure, as demonstrated in animal models (Menozzi et al., 1992)(Menozzi et al., 1992).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMATXNXEMOXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665088 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)